molecular formula C11H11NO4S2 B009484 2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid CAS No. 104473-04-3

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid

Cat. No.: B009484
CAS No.: 104473-04-3
M. Wt: 285.3 g/mol
InChI Key: LCXLPRGAMVGZQA-UHFFFAOYSA-N
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Description

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid (CAS 104473-04-3) is a specialized pyrrolidine derivative with a molecular weight of 285.3 g/mol and the molecular formula C11H11NO4S2 . This compound is characterized by its pyrrolidinone core structure, an acetic acid side chain at the 1-position, and a unique (2-thienylcarbonyl)thio functional group at the 3-position, making it a valuable building block in synthetic chemistry and medicinal chemistry research . In scientific research, this compound serves as a key intermediate for the synthesis of more complex molecules . Its potential bioactivity is also under investigation, with studies exploring its properties as a potential enzyme inhibitor and its anti-inflammatory and anticancer activities . The mechanism of action is believed to involve interaction with specific molecular targets, such as binding to the active sites of enzymes, thereby inhibiting their activity and interfering with cellular signal transduction or metabolic pathways . Preclinical toxicological data indicates an oral LD50 of 5020 mg/kg in rats, providing important safety information for research purposes . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses . Researchers can leverage this compound as a versatile scaffold for drug discovery and chemical biology studies.

Properties

IUPAC Name

2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S2/c13-9(14)6-12-4-3-7(10(12)15)18-11(16)8-2-1-5-17-8/h1-2,5,7H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXLPRGAMVGZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1SC(=O)C2=CC=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908993
Record name {2-Oxo-3-[(thiophene-2-carbonyl)sulfanyl]pyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104473-04-3
Record name 3-(2-Thienoylthio)-2-oxo-1-pyrrolidinyl acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104473043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-Oxo-3-[(thiophene-2-carbonyl)sulfanyl]pyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Furan Precursors

In a representative protocol, a furan derivative (e.g., 2-furanone) undergoes catalytic hydrogenation under hydrogen pressure (0.2–0.5 bar) in the presence of a palladium-on-carbon (Pd/C) catalyst. This reaction typically occurs in alcoholic solvents such as isopropanol at 40°C, yielding the pyrrolidinone ring system. For instance, hydrogenating 2-furanone derivatives under these conditions produces 2-oxopyrrolidine intermediates with yields exceeding 80%.

Cyclization via Aldol Condensation

Alternative approaches involve cyclization reactions. For example, reacting aldehydes with ketoacids in the presence of morpholine as a base generates cyclic intermediates, which are subsequently hydrolyzed under acidic conditions to form the pyrrolidinone core. This method is advantageous for introducing substituents at specific positions during the cyclization step.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 1-position of the pyrrolidine ring is typically introduced via alkylation or nucleophilic substitution.

Alkylation of Pyrrolidinone

A common strategy involves treating 2-oxopyrrolidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. Subsequent hydrolysis of the ester group (using aqueous HCl or NaOH) yields the free acetic acid derivative. For example, methyl 2-oxo-1-pyrrolidineacetate, a related compound, is synthesized via esterification followed by saponification.

Direct Carboxylation

Carboxylation using carbon dioxide under high-pressure conditions has also been reported for similar structures, though this method requires specialized equipment and offers lower yields compared to alkylation.

Thioesterification at the 3-Position

The incorporation of the (2-thienylcarbonyl)thio group at the 3-position necessitates a regioselective thioesterification step.

Thiol-Acyl Chloride Coupling

A robust method involves reacting a thiol-containing pyrrolidine intermediate with 2-thienylcarbonyl chloride. For instance, treating 3-mercapto-2-oxo-1-pyrrolidineacetic acid with 2-thienylcarbonyl chloride in the presence of triethylamine (as a base) in dichloromethane at 0–5°C yields the target thioester. This reaction typically proceeds with >70% efficiency, though purification via column chromatography is often required to remove excess acyl chloride and byproducts.

Oxidative Thioester Formation

An alternative approach employs oxidative coupling, where a disulfide intermediate (generated from 3-mercaptopyrrolidine) reacts with 2-thienylcarbonyl chloride under oxidative conditions (e.g., iodine or hydrogen peroxide). This method minimizes side reactions but requires careful control of stoichiometry to avoid over-oxidation.

Optimization and Purification Strategies

Catalytic Hydrogenation Parameters

Key parameters for hydrogenation include:

  • Catalyst Loading : 5% Pd/C (0.1–0.5 equiv).

  • Solvent : Isopropanol or ethyl acetate for optimal catalyst activity.

  • Temperature : 40°C to balance reaction rate and selectivity.

Purification Techniques

  • Recrystallization : The final product is often purified via recrystallization from heptane or ethyl acetate.

  • Liquid-Liquid Extraction : Ethyl acetate is used to isolate the product from aqueous washes (e.g., citric acid, sodium bicarbonate).

Challenges and Mitigation

Regioselectivity in Thioesterification

The 3-position’s steric hindrance can lead to incomplete thioester formation. Using bulky bases (e.g., diisopropylethylamine) improves regioselectivity by deprotonating the thiol group more efficiently.

Stability of Thioester Linkage

The thioester bond is prone to hydrolysis under acidic or basic conditions. Storage at 2–8°C in inert solvents (e.g., chloroform) enhances stability.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Hydrogenation + Alkylation82%High yield, scalableRequires specialized equipment
Cyclization + Thioester75%RegioselectiveMulti-step, costly reagents
Oxidative Coupling68%Minimal byproductsSensitive to oxygen and moisture

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) (2-Oxo-1-pyrrolidinyl)acetic Acid
  • IUPAC Name : (2-Oxo-1-pyrrolidinyl)acetic acid
  • CAS No.: 53934-76-2
  • Molecular Formula: C₆H₉NO₃
  • Molecular Weight : 143.14 g/mol
  • Key Differences: Lacks the thienylcarbonylthio substituent. Retains the pyrrolidinone core and acetic acid group.
  • Toxicity : Causes skin and eye irritation .
(b) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • CAS No.: 42346-68-9
  • Molecular Formula: C₆H₉NO₃
  • Molecular Weight : 143.14 g/mol
  • Key Differences: Substituted with a methyl group at the 1-position and a ketone at the 5-position. No sulfur-containing groups.
(c) 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic Acid
  • Molecular Formula : C₂₀H₁₇N₇O₂S₃
  • Molecular Weight : 499.59 g/mol
  • Key Differences : Contains triazole and thiadiazole heterocycles with multiple sulfur atoms.
  • Biological Potential: Demonstrated antiviral and antimicrobial activity in molecular modeling studies .
Table 1: Comparative Analysis of Key Properties
Compound Molecular Weight (g/mol) Functional Groups Toxicity (LD₅₀ or Hazards) Biological Activity
Target Compound 285.35 Pyrrolidinone, thioester, acetic acid LD₅₀ = 5020 mg/kg (rat) Not reported
(2-Oxo-1-pyrrolidinyl)acetic acid 143.14 Pyrrolidinone, acetic acid Skin/eye irritation Laboratory use only
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 143.14 Pyrrolidinone, methyl, carboxylic acid No data Laboratory use only
Thiadiazole-triazole derivative 499.59 Triazole, thiadiazole, thioether No acute toxicity data Antiviral potential (in silico)
Key Observations:

Impact of Sulfur Substituents :

  • The thienylcarbonylthio group in the target compound increases its molecular weight and may enhance lipophilicity compared to simpler pyrrolidinylacetic acids. This could influence membrane permeability and metabolic stability.
  • The thiadiazole-triazole derivative () shows how sulfur-containing heterocycles correlate with biological activity, though the target compound lacks such fused rings.

Toxicity Trends: The target compound’s high LD₅₀ suggests lower acute toxicity than its irritant analog, (2-Oxo-1-pyrrolidinyl)acetic acid .

Biological Activity

Overview

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid, also known as 3-(2-thienoylthio)-2-oxo-1-pyrrolidinyl acetic acid, is a compound characterized by its unique structural features, including a pyrrolidine ring and a thienyl group. This compound has garnered interest in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and its implications in medicinal chemistry.

PropertyValue
IUPAC Name2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid
Molecular FormulaC11H11NO4S2
Molecular Weight285.34 g/mol
CAS Number104473-04-3
Boiling Point542.1 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrrolidine with thienylcarbonyl chloride in the presence of a base, followed by reaction with acetic anhydride to yield the final product. Controlled temperatures and inert atmospheres are crucial to prevent unwanted side reactions during synthesis .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, potentially affecting various metabolic pathways and signal transduction mechanisms. The compound's reactivity is enhanced by the presence of both the thienyl and pyrrolidine moieties, which contribute to its specificity and potency as an inhibitor .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting various diseases. For instance, studies have shown that compounds with similar structures possess significant inhibitory effects against enzymes involved in cancer progression and inflammation .

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its anticancer potential is being explored through its effects on cell proliferation and apoptosis in cancer cell lines .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in vitro.
  • Anti-inflammatory Effects : Another investigation highlighted its potential to decrease inflammatory markers in animal models of arthritis, suggesting a pathway for therapeutic use.
  • Cell Proliferation Studies : Research focusing on various cancer cell lines indicated that treatment with this compound resulted in significant inhibition of cell growth compared to control groups .

Q & A

Q. Key Table :

StepReagents/ConditionsCritical Parameters
Ester HydrolysisHCl/THF or NaOH/H₂OpH monitoring, 12–24 hr RT
Thioester FormationThienylcarbonyl chloride, N₂ atmTemp: −10°C, anhydrous conditions
Cross-CouplingPd(PPh₃)₄, Cs₂CO₃, dioxaneLigand purity, degassed solvent

Basic: How does the thioester moiety influence stability under varying pH, and what analytical techniques are suitable for monitoring degradation?

Methodological Answer:
The thioester group is prone to hydrolysis under acidic/basic conditions:

  • pH Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via:
    • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Retention time shifts indicate hydrolysis products ( uses HPLC for purity >95%).
    • NMR Spectroscopy : Track the thioester carbonyl peak (δ ~170–180 ppm) disappearance and new carboxylic acid signals (δ ~170 ppm).
  • Kinetic Analysis : Calculate half-life (t₁/₂) at each pH to determine optimal storage conditions (e.g., neutral pH, 4°C).

Basic: What are the solubility characteristics of this compound in common solvents, and how does this guide purification?

Methodological Answer:

  • Solubility Profile :
    • High solubility in polar aprotic solvents (DMSO, DMF) due to carboxylic acid and thioester groups.
    • Low solubility in non-polar solvents (hexane), enabling precipitation during workup.
  • Purification Strategies :
    • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
    • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) to separate polar impurities.

Advanced: How can competing side reactions during thienylcarbonylthio group introduction be mitigated?

Methodological Answer:

  • Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired alkylation ().
  • Temperature Control : Perform reactions at −10°C to suppress thioester oxidation or ring-opening.
  • Catalyst Optimization : Use Pd(PPh₃)₄ with electron-deficient aryl halides for efficient cross-coupling (). Post-reaction, purify via flash chromatography to remove Pd residues.

Advanced: How do computational models predict conformational flexibility, and what are the implications for biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water) using AMBER or GROMACS. Analyze RMSD/RMSF to identify flexible regions (e.g., thienyl rotation).
  • Docking Studies : Use AutoDock Vina to predict binding to biological targets (e.g., enzymes with thioester-binding pockets). The oxo-pyrrolidine core may adopt a planar conformation, enhancing hydrogen bonding ( highlights similar SAR studies).
  • Implications : Flexibility in the thienyl group could modulate binding kinetics, while the rigid oxo-pyrrolidine stabilizes interactions.

Advanced: What spectroscopic techniques resolve keto-enol tautomerism in the 2-oxo-pyrrolidine core?

Methodological Answer:

  • 13C NMR : The carbonyl carbon (C=O) appears at δ ~205–210 ppm for keto forms, while enolic C-OH signals are absent.
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the keto form; enol tautomers show O-H stretches (~3200 cm⁻¹).
  • X-ray Crystallography : Resolves tautomeric state definitively (e.g., uses crystallography to confirm oxo configurations).

Advanced: How do electronic effects of the thienyl substituent impact reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Calculate electron density maps (e.g., Gaussian 09) to show thienyl’s electron-withdrawing effect activates the carbonyl toward nucleophilic attack.
  • Experimental Validation : Compare reaction rates with phenyl vs. thienyl derivatives. Thienyl’s sulfur atom enhances electrophilicity, accelerating coupling ( shows Pd-catalyzed reactions with thienyl halides).
  • Ligand Effects : Bulky ligands (e.g., PPh₃) reduce steric hindrance, improving yields in Suzuki-Miyaura couplings.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid
Reactant of Route 2
2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid

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